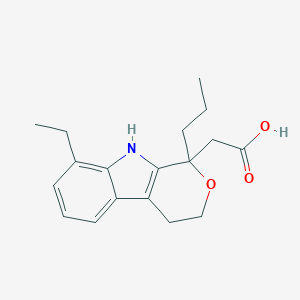

1-Propyl Etodolac

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Etodolac and its derivatives, including potentially 1-Propyl Etodolac, often involves complex organic synthesis routes. For instance, the synthesis of etodolac involves the reduction of o-nitroethylbenzene, diazotization, and condensation reactions to obtain key intermediates like 7-ethyltryptophol, which is further processed to yield Etodolac (Chen Ying-qi, 2005). Such methodologies could be adapted for the synthesis of 1-Propyl Etodolac by altering the alkyl chain length in the initial substrates or intermediates.

Molecular Structure Analysis

The molecular structure of Etodolac has been extensively studied, with crystallographic analysis revealing the conformation and absolute configuration of its active enantiomer (L. Humber et al., 1986). These analyses are crucial for understanding the bioactive conformation of NSAIDs like Etodolac and, by extension, derivatives such as 1-Propyl Etodolac.

Chemical Reactions and Properties

Research on Etodolac has uncovered various chemical reactions and properties, including its metabolism and the synthesis of its metabolites. These studies help elucidate the chemical behavior and modification possibilities of Etodolac and its derivatives (L. Humber et al., 1988). Understanding the chemical reactions Etodolac undergoes can provide insights into the reactivity and potential modifications of 1-Propyl Etodolac.

Physical Properties Analysis

The physical properties of NSAIDs like Etodolac are critical for their formulation and therapeutic efficacy. Studies on Etodolac derivatives have investigated aspects such as solubility, crystal structure, and polymorphism, which are essential for drug design and development (S. Vyas et al., 2009). These properties likely vary in 1-Propyl Etodolac and influence its pharmaceutical formulation.

Chemical Properties Analysis

The chemical properties of Etodolac, including its reactivity, stability, and interaction with biological molecules, are foundational to its NSAID activity. Research into the biomimetic oxidation of Etodolac highlights its chemical versatility and the potential for creating novel derivatives with improved or altered activities (S. Chauhan et al., 2001). Such studies are instrumental in guiding the development of compounds like 1-Propyl Etodolac.

科学的研究の応用

Analgesic Properties and Clinical Applications

1-Propyl Etodolac, primarily known as a non-steroidal anti-inflammatory drug (NSAID), exhibits significant analgesic properties. This drug has been widely applied in the management of pain associated with various conditions. Studies have highlighted its effectiveness in treating pain related to dental extraction, orthopaedic and urological surgery, episiotomy, sports injuries, primary dysmenorrhoea, tendonitis, bursitis, periarthritis, radiculalgia, and low back pain. Etodolac's ability to provide analgesia makes it a multipurpose medication for managing both inflammatory and degenerative forms of arthritis and various pain states (Bellamy, 1997). Moreover, etodolac has been shown to be as effective as aspirin in overall pain relief, particularly in postoperative settings, and is better tolerated than aspirin, suggesting a favorable safety profile (Lynch & Brogden, 1986).

Role in Veterinary Medicine

1-Propyl Etodolac also finds its applications in veterinary medicine, particularly in the management of osteoarthritis in dogs. A systematic review of clinical trials focusing on commonly used medical treatments for managing canine osteoarthritis highlighted the potential of etodolac among other agents. It is important to note that the quality of evidence and the level of comfort with the use of etodolac for treating osteoarthritis in dogs is considerable, indicating its efficacy and safety in veterinary applications (Aragon, Hofmeister, & Budsberg, 2007).

Enantiomeric Purity and Chirality Analysis

In pharmaceuticals, the control of enantiomeric purity is crucial for clinical, analytical, and regulatory purposes. Etodolac, like many pharmaceuticals, is marketed and administered as a racemate. Recent literature underscores the importance of LC methods for the enantioseparation of (±)-etodolac. These methods aid in understanding the structure and molecular asymmetry of various types of diastereomeric derivatives, which is vital for chirality recognition and potentially for the development of more effective and safer pharmaceuticals (Singh, Sethi, & Bhushan, 2019).

Perioperative Use in Cancer Surgery

Recent studies have explored the use of etodolac in perioperative settings, particularly in breast and colorectal cancer surgeries. The blockade of cyclooxygenase-2 (COX-2) and prostaglandin signaling using etodolac has shown promising results in enhancing the curative potential of surgical excision of malignancies. Preliminary findings indicate improved biomarkers associated with cancer progression, suggesting a potential role for etodolac in perioperative care to potentially influence long-term cancer outcomes (Fischer & Ben-Eliyahu, 2018).

Safety And Hazards

Etodolac is toxic if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAXAFPOOSEKDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl Etodolac | |

CAS RN |

57816-83-8 |

Source

|

| Record name | 1-Propyl etodolac | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VC974VC57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)